molecular formula C11H15I B8387296 1-Iodo-2-(3-methyl-butyl)-benzene CAS No. 869658-61-7

1-Iodo-2-(3-methyl-butyl)-benzene

Cat. No.: B8387296
CAS No.: 869658-61-7
M. Wt: 274.14 g/mol
InChI Key: AVUBIGJOVYTJKL-UHFFFAOYSA-N
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Description

1-Iodo-2-(3-methyl-butyl)-benzene is an ortho-substituted iodoarene featuring a benzene ring with an iodine atom at position 1 and a branched 3-methyl-butyl group at position 2. The 3-methyl-butyl substituent likely corresponds to a -(CH₂)₂CH(CH₃) chain, though the exact structural confirmation requires further spectroscopic validation. This compound is hypothesized to serve as a precursor in cross-coupling reactions, leveraging the iodine atom’s reactivity in metal-catalyzed transformations . Its alkyl substituent may influence electronic and steric properties, distinguishing it from other iodoarenes with electron-withdrawing or aromatic substituents.

Properties

CAS No.

869658-61-7

Molecular Formula

C11H15I

Molecular Weight

274.14 g/mol

IUPAC Name

1-iodo-2-(3-methylbutyl)benzene

InChI

InChI=1S/C11H15I/c1-9(2)7-8-10-5-3-4-6-11(10)12/h3-6,9H,7-8H2,1-2H3

InChI Key

AVUBIGJOVYTJKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

1-Iodo-2-(trifluoromethyl)benzene (C₇H₄F₃I)
  • Substituent : Strongly electron-withdrawing trifluoromethyl (-CF₃) group.
  • Impact : Reduces electron density at the iodine site, enhancing its susceptibility to nucleophilic substitution. The -CF₃ group directs electrophilic reactions to the para position due to its meta-directing nature .
  • Applications : Used in redox-catalyzed nucleophilic substitutions (e.g., with imidazole derivatives) .
1-Iodo-2-((3-methylbut-2-en-1-yl)oxy)benzene
  • Substituent : Ether-linked 3-methylbut-2-enyl group (electron-donating).
  • The alkene moiety offers sites for further functionalization (e.g., cyclization or oxidation) .
  • Synthesis: Produced via Williamson ether synthesis (62% yield) using 2-iodophenol and 1-bromo-3-methylbut-2-ene under reflux with K₂CO₃ .
1-Iodo-2-(propan-2-yloxy)benzene (C₉H₁₁IO)
  • Substituent : Isopropyl ether (-OCH(CH₃)₂), a moderate electron-donating group.
  • Impact: Enhances solubility in non-polar solvents due to the bulky alkyl group. NMR data (δ 1.76–1.80 ppm for methyl groups) align with steric shielding effects .
1-Iodo-3,4-methylenedioxybenzene
  • Substituent : Methylenedioxy ring (-O-CH₂-O-), creating a fused dioxole structure.
  • Impact : The electron-rich dioxole ring directs reactivity toward electrophilic substitution at specific positions, useful in synthesizing bioactive molecules (e.g., benzodioxole derivatives) .

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Stability/Storage
1-Iodo-2-(trifluoromethyl)benzene 272.01 Not reported Low polarity solvents Sealed, dry, dark conditions
1-Iodo-2-(propan-2-yloxy)benzene 262.09 Not reported Hexanes, ethers Stable at room temperature
1-Iodo-3,4-methylenedioxybenzene 262.04 Not reported DCM, THF Air-sensitive

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